molecular formula C13H24N2O3 B6637372 N-[(1-hydroxycyclohexyl)methyl]-2-morpholin-4-ylacetamide

N-[(1-hydroxycyclohexyl)methyl]-2-morpholin-4-ylacetamide

Katalognummer B6637372
Molekulargewicht: 256.34 g/mol
InChI-Schlüssel: YANQXNAOEVNCHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(1-hydroxycyclohexyl)methyl]-2-morpholin-4-ylacetamide, also known as LY294002, is a widely used inhibitor of the phosphatidylinositol 3-kinase (PI3K) signaling pathway. This compound is a small molecule that has been shown to have significant biological effects in various cell types, including cancer cells.

Wirkmechanismus

N-[(1-hydroxycyclohexyl)methyl]-2-morpholin-4-ylacetamide inhibits the activity of PI3K by binding to the ATP-binding pocket of the enzyme. This prevents the enzyme from phosphorylating its downstream targets, including Akt and mTOR. Inhibition of this pathway has been shown to have anti-proliferative and pro-apoptotic effects in cancer cells, making N-[(1-hydroxycyclohexyl)methyl]-2-morpholin-4-ylacetamide a potential therapeutic agent for cancer.
Biochemical and Physiological Effects:
N-[(1-hydroxycyclohexyl)methyl]-2-morpholin-4-ylacetamide has been shown to have a wide range of biochemical and physiological effects in various cell types. In cancer cells, N-[(1-hydroxycyclohexyl)methyl]-2-morpholin-4-ylacetamide has been shown to inhibit cell growth, induce apoptosis, and sensitize cells to chemotherapy. In addition, N-[(1-hydroxycyclohexyl)methyl]-2-morpholin-4-ylacetamide has been shown to have anti-inflammatory effects in immune cells, making it a potential therapeutic agent for autoimmune disorders.

Vorteile Und Einschränkungen Für Laborexperimente

N-[(1-hydroxycyclohexyl)methyl]-2-morpholin-4-ylacetamide is a widely used tool in scientific research due to its specificity for PI3K and its ability to inhibit this pathway in vitro and in vivo. However, there are some limitations to its use. N-[(1-hydroxycyclohexyl)methyl]-2-morpholin-4-ylacetamide has been shown to have off-target effects at high concentrations, making it important to use appropriate controls in experiments. In addition, N-[(1-hydroxycyclohexyl)methyl]-2-morpholin-4-ylacetamide has poor solubility in aqueous solutions, which can make it difficult to use in some experiments.

Zukünftige Richtungen

There are many future directions for research on N-[(1-hydroxycyclohexyl)methyl]-2-morpholin-4-ylacetamide. One area of interest is the development of more potent and selective inhibitors of PI3K that can be used as therapeutic agents for cancer and other diseases. In addition, there is interest in studying the role of PI3K in aging and age-related diseases, as well as the potential use of PI3K inhibitors in combination with other therapies for cancer. Finally, there is interest in developing new methods for delivering N-[(1-hydroxycyclohexyl)methyl]-2-morpholin-4-ylacetamide to cells and tissues, such as nanoparticles or targeted drug delivery systems.

Synthesemethoden

N-[(1-hydroxycyclohexyl)methyl]-2-morpholin-4-ylacetamide can be synthesized using a multi-step process that involves the reaction of 2-morpholinoethylamine with 1-bromo-3-chloropropane to form N-(2-chloroethyl)-2-morpholinoethylamine. This intermediate is then reacted with cyclohexanone in the presence of sodium hydroxide to form N-(2-hydroxyethyl)-2-morpholinoethylcyclohexanone. Finally, this compound is reacted with acetic anhydride to form N-[(1-hydroxycyclohexyl)methyl]-2-morpholin-4-ylacetamide.

Wissenschaftliche Forschungsanwendungen

N-[(1-hydroxycyclohexyl)methyl]-2-morpholin-4-ylacetamide is widely used in scientific research as a tool to study the PI3K signaling pathway. This pathway is involved in many cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway has been implicated in various diseases, including cancer, diabetes, and autoimmune disorders. N-[(1-hydroxycyclohexyl)methyl]-2-morpholin-4-ylacetamide has been shown to inhibit the activity of PI3K in vitro and in vivo, making it a valuable tool for studying the role of this pathway in disease.

Eigenschaften

IUPAC Name

N-[(1-hydroxycyclohexyl)methyl]-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c16-12(10-15-6-8-18-9-7-15)14-11-13(17)4-2-1-3-5-13/h17H,1-11H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YANQXNAOEVNCHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CNC(=O)CN2CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-hydroxycyclohexyl)methyl]-2-morpholin-4-ylacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.